"synthesis and characterization of Methyl 2-[(5-aminopentyl)oxy]acetate HCl"
"synthesis and characterization of Methyl 2-[(5-aminopentyl)oxy]acetate HCl"
Title: Synthesis and Characterization of Methyl 2-[(5-aminopentyl)oxy]acetate HCl: A Technical Guide for Bifunctional Linker Development
Abstract: The development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the precise engineering of bifunctional linkers. Methyl 2-[(5-aminopentyl)oxy]acetate hydrochloride is a highly versatile, heterobifunctional alkyl/ether linker. It provides an optimal balance of hydrophobicity and flexibility, featuring an orthogonal reactivity profile (a primary amine and a methyl ester) that enables sequential, highly controlled bioconjugation. This whitepaper details the causality-driven synthetic strategy, step-by-step self-validating protocols, and analytical characterization required to produce this critical building block at high purity.
Rationale and Synthetic Strategy
In the design of PROTACs and bioconjugates, the length and atomic composition of the linker dictate the physicochemical properties and the spatial orientation of the connected warheads[1]. Pure alkyl chains often suffer from poor aqueous solubility, while pure PEG chains can be overly flexible or susceptible to oxidative degradation. The alkyl/ether hybrid structure of Methyl 2-[(5-aminopentyl)oxy]acetate HCl bridges this gap, providing a 7-atom spacer that maintains solubility while imparting critical structural rigidity.
The retrosynthetic logic for this molecule relies on three distinct phases:
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Amine Masking: To prevent competitive
-alkylation or polymerization during etherification, the primary amine of the starting material (5-amino-1-pentanol) must be protected. The tert-butyloxycarbonyl (Boc) group is selected because it is completely stable under the strongly basic conditions required for the subsequent ether synthesis, yet easily cleaved under anhydrous acidic conditions[2]. -
Williamson Ether Synthesis: The core ether linkage is forged via an
O-alkylation. Sodium hydride (NaH) is used to irreversibly generate an alkoxide from the protected amino alcohol. Methyl bromoacetate is selected as the electrophile over its chloro-counterpart due to the superior leaving-group ability of the bromide ion, ensuring rapid kinetics that outcompete side reactions like retro-aldol condensation[3]. -
Orthogonal Deprotection: The final step requires removing the Boc group without hydrolyzing the methyl ester. While trifluoroacetic acid (TFA) is a ubiquitous deprotection agent, it generates hygroscopic salts and can promote ester cleavage if trace water is present. Instead, anhydrous 4M HCl in 1,4-dioxane is utilized. This reagent provides rapid, quantitative deprotection and directly precipitates the product as a stable, highly crystalline hydrochloride salt[4].
Caption: Three-step synthetic workflow for Methyl 2-[(5-aminopentyl)oxy]acetate HCl.
Experimental Methodologies
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) such as Thin Layer Chromatography (TLC) and LC-MS are integrated to ensure reaction completion before proceeding to downstream operations.
Protocol 1: Synthesis of tert-butyl (5-hydroxypentyl)carbamate
Objective: Mask the highly nucleophilic primary amine to prevent side reactions.
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Preparation: Dissolve 5-amino-1-pentanol (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Add triethylamine (Et
N, 1.2 eq) and cool the mixture to 0 °C in an ice bath. -
Addition: Dissolve Di-tert-butyl dicarbonate (Boc
O, 1.05 eq) in DCM (50 mL) and add dropwise over 30 minutes to manage the exothermic evolution of CO . -
Reaction: Remove the ice bath and stir at room temperature for 4 hours.
-
IPC Validation: Perform TLC (Eluent: 5% MeOH in DCM, Ninhydrin stain). The primary amine starting material (
) should be consumed, replaced by a single UV-inactive, Ninhydrin-positive (after heating) spot ( ). -
Workup: Wash the organic layer sequentially with 0.5 M citric acid (2 x 100 mL), saturated NaHCO
(100 mL), and brine (100 mL). Dry over anhydrous Na SO , filter, and concentrate in vacuo to yield a colorless viscous oil.
Protocol 2: Williamson Ether Synthesis (O-Alkylation)
Objective: Form the ether linkage via
-
Preparation: Dissolve tert-butyl (5-hydroxypentyl)carbamate (1.0 eq, 80 mmol) in anhydrous Tetrahydrofuran (THF, 150 mL) under an inert argon atmosphere. Cool to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, confirming complete alkoxide formation.
-
Alkylation: Add Methyl bromoacetate (1.2 eq) dropwise. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
-
IPC Validation: Analyze via LC-MS. The mass of the starting material (
) should shift to the product mass ( ). -
Workup: Quench the excess NaH by the slow addition of saturated aqueous NH
Cl (50 mL) at 0 °C. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over MgSO , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate Methyl 2-((5-((tert-butoxycarbonyl)amino)pentyl)oxy)acetate.
Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
Objective: Cleave the Boc group under anhydrous conditions to yield the final HCl salt without hydrolyzing the methyl ester[4].
-
Preparation: Dissolve the purified intermediate from Protocol 2 (1.0 eq, 50 mmol) in a minimal amount of anhydrous 1,4-dioxane (20 mL).
-
Deprotection: Add 4M HCl in 1,4-dioxane (10.0 eq, 125 mL) at room temperature. Stir vigorously. A white precipitate will typically begin to form within 30–60 minutes as the hydrochloride salt crystallizes.
-
IPC Validation: Monitor by LC-MS. The disappearance of the Boc-protected mass (
) and the appearance of the free amine mass ( ) indicates completion. -
Isolation: Add cold anhydrous diethyl ether (200 mL) to fully precipitate the product. Filter the white crystalline solid through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether (3 x 50 mL) to remove residual dioxane and cleaved tert-butyl byproducts.
-
Drying: Dry the solid under a high vacuum at 40 °C for 12 hours to afford Methyl 2-[(5-aminopentyl)oxy]acetate HCl.
Analytical Characterization
Rigorous characterization is required to ensure the linker will not introduce impurities into downstream bioconjugation reactions. The presence of trace water or residual acid can severely impact the yields of subsequent amide coupling steps.
Table 1: Physicochemical and Analytical Characterization Data
| Parameter | Analytical Technique | Expected Value / Specification |
| Molecular Weight | HRMS (ESI-TOF) | Calculated for C |
| Purity | RP-HPLC (UV 210 nm / ELSD) | |
| 400 MHz, DMSO- | ||
| 100 MHz, DMSO- | ||
| FT-IR | ATR-IR | 2900-2800 (C-H), 1745 (C=O ester), 1120 (C-O-C ether) cm |
| Physical State | Visual Inspection | White to off-white crystalline powder |
Applications in Bioconjugation and PROTAC Design
Bifunctional linkers like Methyl 2-[(5-aminopentyl)oxy]acetate HCl are fundamental to modern drug discovery[5]. The orthogonality of this molecule allows for a highly controlled, two-stage conjugation process:
-
Stage 1 (Amine Reactivity): The primary amine (liberated from its HCl salt in situ using a non-nucleophilic base like DIPEA) acts as a nucleophile. It is typically coupled to the carboxylic acid of an E3 ligase ligand (e.g., a VHL or Cereblon binder) using standard amide coupling reagents (HATU, EDC/NHS)[].
-
Stage 2 (Ester Reactivity): Once the E3 ligand is attached, the methyl ester is saponified using mild aqueous lithium hydroxide (LiOH) to reveal a free carboxylic acid. This acid is then activated and coupled to the amine-bearing ligand of the Protein of Interest (POI), finalizing the PROTAC structure.
Caption: Orthogonal bioconjugation logic for PROTAC synthesis using the heterobifunctional linker.
References
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, PMC. Available at:[Link]
-
Han, G., et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." ResearchGate. Available at:[Link]
-
ACS Omega. "From Ugi Multicomponent Reaction to Linkers for Bioconjugation." ACS Publications. Available at:[Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Available at:[Link]
